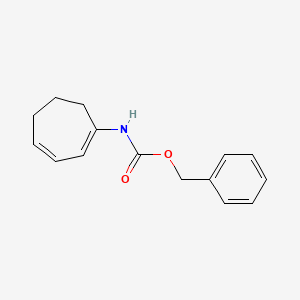
Benzyl cyclohepta-1,3-dien-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl cyclohepta-1,3-dien-1-ylcarbamate is an organic compound characterized by its unique structure, which includes a benzyl group attached to a cyclohepta-1,3-dien-1-ylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclohepta-1,3-dien-1-ylcarbamate typically involves the reaction of benzyl alcohol with cyclohepta-1,3-dien-1-yl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl cyclohepta-1,3-dien-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.
Reduction: The compound can be reduced to benzyl cyclohepta-1,3-dien-1-ylamine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl cyclohepta-1,3-dien-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl cyclohepta-1,3-dien-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Cyclohepta-1,3-dien-1-ylcarbamate: Lacks the benzyl group but has similar reactivity.
Benzyl carbamate: Lacks the cyclohepta-1,3-dien-1-yl moiety but shares the benzyl and carbamate functionalities.
Uniqueness: Benzyl cyclohepta-1,3-dien-1-ylcarbamate is unique due to the combination of the benzyl group and the cyclohepta-1,3-dien-1-ylcarbamate moiety. This structure imparts specific chemical properties and reactivity that are not found in the individual components alone.
Propiedades
Número CAS |
113340-15-1 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
benzyl N-cyclohepta-1,3-dien-1-ylcarbamate |
InChI |
InChI=1S/C15H17NO2/c17-15(16-14-10-6-1-2-7-11-14)18-12-13-8-4-3-5-9-13/h1,3-6,8-10H,2,7,11-12H2,(H,16,17) |
Clave InChI |
HQOXRZYOJIUQDT-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC=C(C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


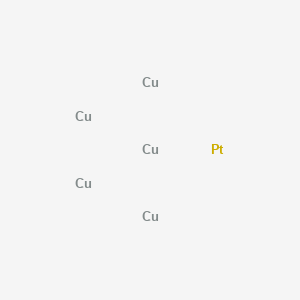
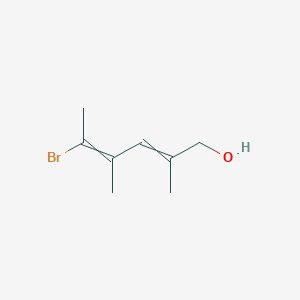
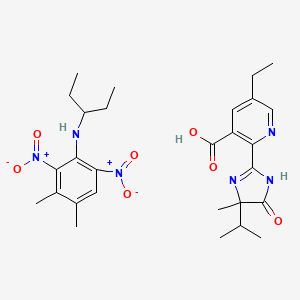
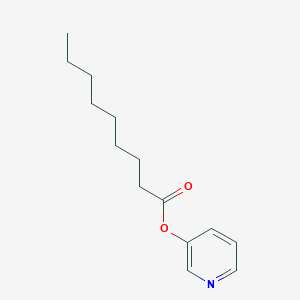
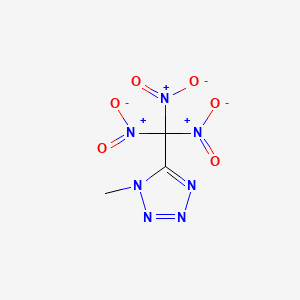
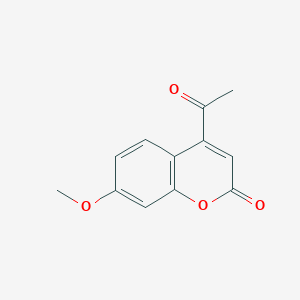

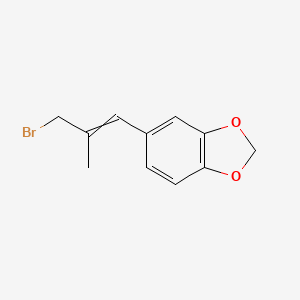
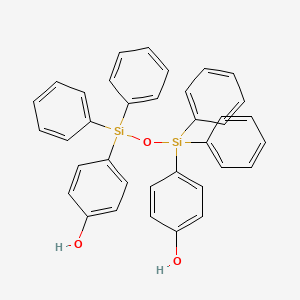
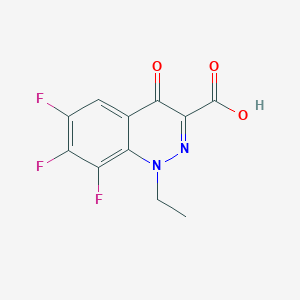
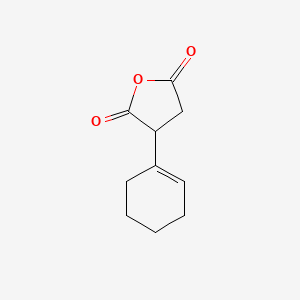
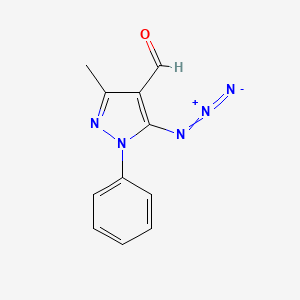

![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
